![molecular formula C10H6N4 B12869118 3H,3'H-[2,2'-Bipyrrole]-4,5'-dicarbonitrile](/img/structure/B12869118.png)
3H,3'H-[2,2'-Bipyrrole]-4,5'-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile is a nitrogen-containing heterocyclic compound It features a bipyrrole structure with two cyano groups attached at the 4 and 5’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile typically involves the formation of the bipyrrole core followed by the introduction of cyano groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes can create 2-(acylethynyl)pyrroles, which can then undergo further reactions to form the bipyrrole structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other scalable techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield bipyrrole oxides, while substitution reactions can introduce various functional groups at the cyano positions .
Applications De Recherche Scientifique
3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action for 3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparaison Avec Des Composés Similaires
- 1H,1’H-2,2’-Bipyrrole
- 1,4-Dihydropyrrolo[3,2-b]pyrrole
- Indole
- 1,4-Dihydroimidazo[4,5-d]imidazole
- 3H,3’H-4,4’-Biimidazole
- Benzimidazole
Comparison: 3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile is unique due to the presence of cyano groups, which can significantly alter its electronic properties and reactivity compared to other bipyrrole derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics .
Propriétés
Formule moléculaire |
C10H6N4 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
2-(4-cyano-3H-pyrrol-2-yl)-3H-pyrrole-5-carbonitrile |
InChI |
InChI=1S/C10H6N4/c11-4-7-3-10(13-6-7)9-2-1-8(5-12)14-9/h1,6H,2-3H2 |
Clé InChI |
FOZIRSXAZRKHBC-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(N=C1C2=NC=C(C2)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


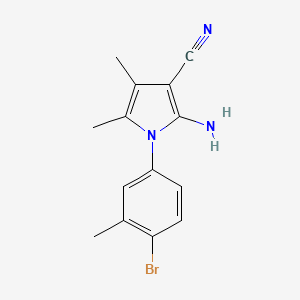
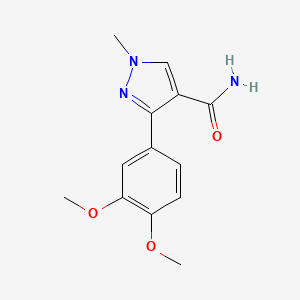

![1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride](/img/structure/B12869045.png)
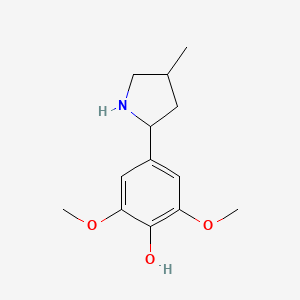
![3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12869058.png)
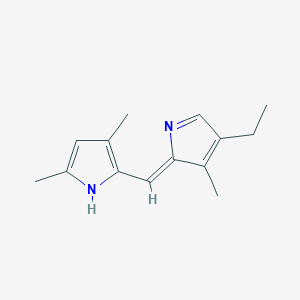
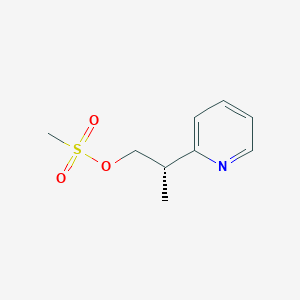
![N-(4-Chlorophenethyl)-2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B12869072.png)
![(8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12869102.png)
![4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12869105.png)
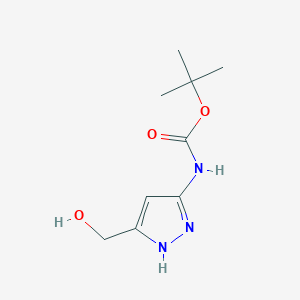
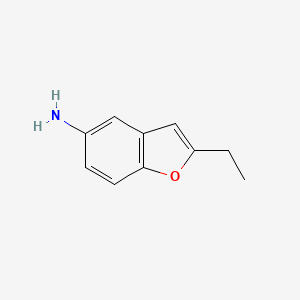
![(6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12869116.png)
